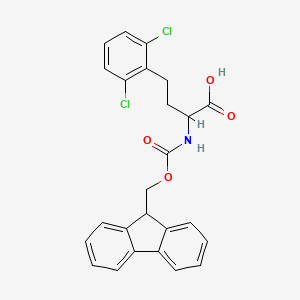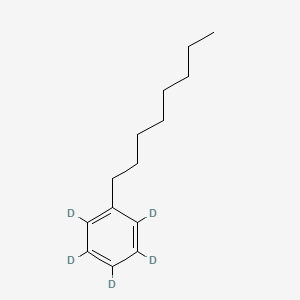
N-Octylbenzene-2,3,4,5,6-D5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Octylbenzene-2,3,4,5,6-D5 is an isotopically labeled compound, specifically deuterated at the benzene ring. This compound is used primarily in research settings, particularly in studies involving metabolic pathways, environmental pollutants, and clinical diagnostics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Octylbenzene-2,3,4,5,6-D5 typically involves the deuteration of octylbenzene. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a suitable catalyst, such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient deuterium incorporation.
Analyse Chemischer Reaktionen
Types of Reactions
N-Octylbenzene-2,3,4,5,6-D5 undergoes various chemical reactions, including:
Oxidation: The benzylic position is particularly reactive, and oxidation can convert the alkyl side chain to a carboxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for benzylic oxidation.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typical.
Major Products
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-Octylbenzene-2,3,4,5,6-D5 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways using stable isotope labeling.
Medicine: Utilized in clinical diagnostics for imaging and disease detection.
Industry: Acts as a standard for environmental pollutant detection in air, water, soil, and food samples.
Wirkmechanismus
The mechanism of action of N-Octylbenzene-2,3,4,5,6-D5 involves its role as a stable isotope-labeled compound. In metabolic studies, it helps trace the incorporation and transformation of molecules within biological systems. The deuterium atoms in the benzene ring provide a distinct signal in NMR spectroscopy, allowing researchers to monitor specific pathways and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Octylbenzene: The non-deuterated version of the compound.
N-Decylbenzene-2,3,4,5,6-D5: A similar deuterated compound with a longer alkyl chain.
N-Hexylbenzene-2,3,4,5,6-D5: A similar deuterated compound with a shorter alkyl chain.
Uniqueness
N-Octylbenzene-2,3,4,5,6-D5 is unique due to its specific deuteration pattern, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various research applications.
Eigenschaften
Molekularformel |
C14H22 |
|---|---|
Molekulargewicht |
195.35 g/mol |
IUPAC-Name |
1,2,3,4,5-pentadeuterio-6-octylbenzene |
InChI |
InChI=1S/C14H22/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6,8,11H2,1H3/i7D,9D,10D,12D,13D |
InChI-Schlüssel |
CDKDZKXSXLNROY-ULCWDXBPSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCCCCC)[2H])[2H] |
Kanonische SMILES |
CCCCCCCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypyrrolidin-3-yl)acetic acid](/img/structure/B12305995.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12305996.png)
![Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate hydrochloride](/img/structure/B12306004.png)
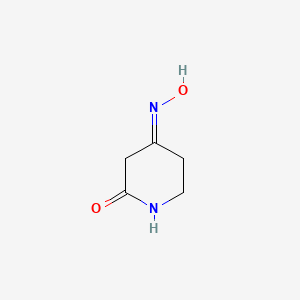


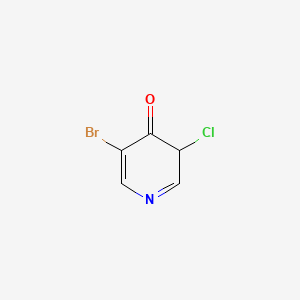
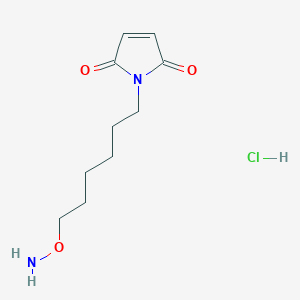
![methyl (3S)-3-(2H-1,3-benzodioxol-5-yl)-3-({[(2S)-1-({bis[(thiophen-2-yl)methyl]carbamoyl}oxy)hexan-2-yl]carbamoyl}amino)propanoate](/img/structure/B12306034.png)
![(2S)-2-{[4-(1H-Indole-3-carbonyl)piperazine-1-carbonyl]amino}-4-(methylsulfanyl)butanoic acid](/img/structure/B12306051.png)
![[4,5-Diacetyloxy-2-(acetyloxymethyl)-6-[(4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl)oxy]oxan-3-yl] 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12306055.png)
![(2S)-3-Methyl-2-({1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}amino)butanoic acid](/img/structure/B12306063.png)

